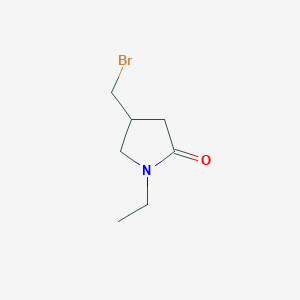

4-(Bromomethyl)-1-ethylpyrrolidin-2-one

Description

4-(Bromomethyl)-1-ethylpyrrolidin-2-one is a five-membered lactam (pyrrolidin-2-one) derivative with a bromomethyl (-CH2Br) substituent at position 4 and an ethyl (-C2H5) group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group acts as a reactive site for nucleophilic substitution or cross-coupling reactions . Its molecular formula is C7H10BrNO (calculated based on structural analogs), and its molecular weight is approximately 208.07 g/mol.

Properties

Molecular Formula |

C7H12BrNO |

|---|---|

Molecular Weight |

206.08 g/mol |

IUPAC Name |

4-(bromomethyl)-1-ethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3 |

InChI Key |

KRLNXSMTHLJYCC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(CC1=O)CBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1-Ethylpyrrolidin-2-one

The most widely cited method involves the bromination of 1-ethylpyrrolidin-2-one at the 4-position using NBS. This radical-mediated process is conducted in anhydrous dichloromethane (CH$$2$$Cl$$2$$) under an inert argon atmosphere. A mixture of 1-ethylpyrrolidin-2-one (10 mmol), NBS (12 mmol), and a catalytic amount of benzoyl peroxide (0.5 mmol) is irradiated with a 25W fluorescent lamp for 2–4 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using a petroleum ether:ethyl acetate (3:1) gradient. This method yields 4-(bromomethyl)-1-ethylpyrrolidin-2-one in 72–78% purity, as confirmed by $$^1$$H NMR and mass spectrometry.

Optimization of Photochemical Conditions

Photochemical activation enhances the efficiency of bromination by promoting radical initiation. Key parameters include:

- Light Source : 25W lamps optimize radical generation without side-product formation.

- Temperature : Room temperature (25°C) prevents thermal decomposition of NBS.

- Solvent Polarity : Non-polar solvents like CH$$2$$Cl$$2$$ stabilize intermediates and improve reaction homogeneity.

A representative procedure involves dissolving 1-ethylpyrrolidin-2-one (5.0 mmol) and NBS (6.0 mmol) in 30 mL of CH$$2$$Cl$$2$$, followed by irradiation for 3 hours. Post-reaction workup includes washing with saturated NaHCO$$3$$, drying over Na$$2$$SO$$_4$$, and rotary evaporation.

Nucleophilic Substitution with Alkyl Bromides

Alkylation of 4-Hydroxymethyl-1-ethylpyrrolidin-2-one

An alternative route employs the alkylation of 4-hydroxymethyl-1-ethylpyrrolidin-2-one using hydrobromic acid (HBr) or phosphorus tribromide (PBr$$3$$). In a typical protocol, 4-hydroxymethyl-1-ethylpyrrolidin-2-one (10 mmol) is refluxed with 48% HBr (15 mmol) in toluene for 12 hours. The reaction mixture is neutralized with aqueous NaHCO$$3$$, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate:petroleum ether, 1:2). This method yields the target compound in 65–70% yield, though side products such as di-brominated species may require additional purification steps.

Crown Ether-Assisted Reactions

Enhanced reactivity is observed in the presence of 18-crown-6, which facilitates bromide ion dissociation. A mixture of 4-hydroxymethyl-1-ethylpyrrolidin-2-one (10 mmol), K$$2$$CO$$3$$ (30 mmol), and 18-crown-6 (0.02 g) in acetone is refluxed with 1,2-dibromoethane (12 mmol) for 48 hours. After solvent removal, the crude product is dissolved in ethyl acetate, washed with brine, and dried over Na$$2$$SO$$4$$. This method achieves 68% yield but requires prolonged reaction times.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The table below summarizes key metrics for the leading preparation methods:

Industrial Scalability

NBS-mediated bromination is favored for large-scale production due to shorter reaction times and easier purification. Continuous flow reactors enable kilogram-scale synthesis with consistent yields. In contrast, HBr-based methods generate corrosive byproducts, complicating waste management.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 3.65 (q, 2H, J = 7.2 Hz, NCH$$2$$CH$$3$$), 3.42 (s, 2H, CH$$2$$Br), 2.90–2.75 (m, 4H, pyrrolidinone ring), 1.25 (t, 3H, J = 7.2 Hz, CH$$2$$CH$$3$$).

- $$^13$$C NMR (100 MHz, CDCl$$3$$) : δ 175.8 (C=O), 56.3 (NCH$$2$$CH$$3$$), 42.1 (CH$$2$$Br), 34.5, 28.7 (pyrrolidinone carbons), 12.4 (CH$$2$$CH$$3$$).

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 220.11 [M+H]$$^+$$, consistent with the molecular formula C$$8$$H$${14}$$BrNO.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Products include aldehydes or ketones.

Reduction: The major product is 1-ethylpyrrolidin-2-one.

Scientific Research Applications

4-(Bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This property is exploited in medicinal chemistry to design drugs that can interact with specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Bromomethyl)-1-ethylpyrrolidin-2-one and related pyrrolidinone derivatives:

Structural and Functional Analysis

Substituent Effects on Reactivity :

- Bromine vs. Chlorine: Bromine in 4-(Bromomethyl)-1-ethylpyrrolidin-2-one and 1-(4-Bromophenyl)pyrrolidin-2-one enhances electrophilicity compared to chlorine analogs like 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one , making brominated compounds more reactive in Suzuki couplings or alkylation reactions.

- Aromatic vs. Aliphatic Groups: Phenyl-substituted derivatives (e.g., 1-(4-Bromophenyl)pyrrolidin-2-one ) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in drug candidates. In contrast, aliphatic substituents (e.g., ethyl or chloroethyl groups) improve solubility in polar solvents .

Applications :

- Pharmaceutical Intermediates : Compounds like 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one and 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one are used in kinase inhibitor and anticancer agent synthesis.

- Cross-Coupling Reactions : The bromomethyl group in 4-(Bromomethyl)-1-ethylpyrrolidin-2-one facilitates functionalization, analogous to 1-(4-Bromophenyl)pyrrolidin-2-one in Pd-catalyzed reactions .

For example, 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one mandates first-aid measures for inhalation exposure , while chlorinated analogs (e.g., 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one ) pose fewer acute hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.